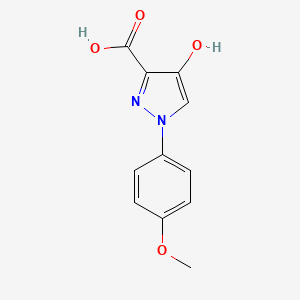

4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)13-6-9(14)10(12-13)11(15)16/h2-6,14H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAAXOFYZPRRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of 4-oxo-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has significant potential as a building block in the synthesis of various pharmaceutical agents. Its pyrazole core is prevalent in many biologically active compounds, including:

- Anti-inflammatory Agents : The compound may exhibit anti-inflammatory properties through its interactions with specific molecular targets.

- Analgesics : It has been investigated for its potential analgesic effects.

- Anticancer Agents : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis.

Recent studies have shown that derivatives of this compound demonstrate antimicrobial activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules due to its functional groups, which allow for further chemical modifications. Its versatility makes it a valuable compound in synthetic chemistry, enabling the development of new compounds with desired properties.

Material Science

The unique structural properties of 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid position it as a candidate for developing new materials with specific electronic or optical characteristics. Ongoing research aims to explore its applications in creating advanced materials for electronics and photonics.

Case Study 1: Antimicrobial Activity

Research conducted on various pyrazole derivatives, including 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, revealed significant antimicrobial properties. In vitro tests indicated effective inhibition against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Case Study 2: Anti-inflammatory Properties

A study focusing on the anti-inflammatory effects of pyrazole derivatives demonstrated that compounds similar to 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid could effectively reduce inflammation markers in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .

| Property | Value |

|---|---|

| Antimicrobial Activity | MIC against S. aureus: 0.22 - 0.25 μg/mL |

| Anti-inflammatory Effects | Significant reduction in inflammation markers |

| Synthesis Method | Hydrazine + Ethyl Acetoacetate |

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent variations and their implications:

Key Findings from Research

- Cannabinoid Receptor Modulation: Analogs like CP-272871 () demonstrate that electron-withdrawing groups (e.g., Cl, CN) and amide linkages enhance CB1 receptor binding and inverse agonist activity. The target compound’s hydroxyl group may compete with these effects but could improve solubility for in vivo applications.

- Antimicrobial Activity : Pyrazole-3-carboxylic acid derivatives with bulky substituents (e.g., 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid) exhibit antimicrobial properties, suggesting the target compound’s hydroxyl and methoxy groups may offer a unique balance of hydrophilicity and bioactivity .

- Metabolic Stability : Chlorine substituents (e.g., in 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid) improve metabolic stability but reduce solubility compared to methoxy/hydroxy analogs .

Discussion: Substituent Effects on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups :

- Positional Isomerism :

- Hybrid Structures: Compounds combining methoxy and chloro groups (e.g., 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide in ) highlight the synergistic effects of mixed substituents on receptor selectivity .

Biological Activity

4-Hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

- Molecular Formula: C11H10N2O4

- SMILES Representation: COC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, in cancer treatment. The compound has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 | |

| HepG2 (Liver) | 4.98 - 14.65 | |

| A549 (Lung) | 193.93 |

In a study evaluating a series of pyrazole derivatives, it was found that compounds similar to 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid exhibited significant growth inhibition in MDA-MB-231 and HepG2 cells, indicating their potential as anticancer agents . The mechanism of action involves the induction of apoptosis through the enhancement of caspase-3 activity and morphological changes in treated cells .

Anti-inflammatory Properties

The pyrazole moiety is known for its anti-inflammatory effects. Compounds containing this structure can inhibit the release of pro-inflammatory cytokines and modulate various signaling pathways involved in inflammation.

Table 2: Inhibition of Pro-inflammatory Cytokines

| Compound | Cytokine Inhibition (%) | Reference |

|---|---|---|

| 4-Hydroxy-Pyrazole Derivative | 40.76 - 52.03 | |

| Control (Positive) | - | - |

In vitro studies have demonstrated that derivatives of this compound can significantly reduce the levels of TNF-alpha and other inflammatory markers in cell cultures, showcasing their potential for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored, revealing activity against various bacterial strains.

Table 3: Antimicrobial Activity Data

These findings indicate that compounds like 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid could be developed into effective antimicrobial agents.

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives:

- Breast Cancer Treatment : A study showed that a derivative similar to 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid induced apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM, highlighting its potential for targeted cancer therapy .

- Anti-inflammatory Effects : In an animal model of arthritis, administration of pyrazole derivatives resulted in a significant reduction in joint swelling and inflammatory markers compared to controls .

Q & A

Q. Q1. What synthetic strategies are effective for preparing 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid and its derivatives?

Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides can yield pyrazole-carboxylic acid derivatives . Post-synthesis, purification via recrystallization (e.g., using ethanol/water) and characterization by IR (to confirm -OH and -COOH groups), H-NMR (to verify substitution patterns), and mass spectrometry (for molecular ion peaks) are critical. Melting points (e.g., 212–213°C for related analogs) should align with literature values to confirm purity .

Q. Q2. How can researchers validate the structural integrity of this compound?

Answer: X-ray crystallography is the gold standard for resolving ambiguities in substitution patterns. For instance, monoclinic crystal systems (space group P2/c) with lattice parameters (e.g., a = 13.192 Å, b = 8.817 Å, c = 30.012 Å) provide definitive bond lengths and angles . Complementary techniques include elemental analysis (C, H, N within ±0.4% of theoretical values) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., CHNO) .

Biological Activity and Mechanism

Q. Q3. What pharmacological activities are associated with this compound?

Answer: Pyrazole-3-carboxylic acid derivatives exhibit analgesic and anti-inflammatory properties, likely mediated through COX-2 inhibition or cannabinoid receptor modulation. For example, 1-(2,4-dichlorophenyl)-4-methyl analogs show inverse agonism at CB1 receptors (IC < 100 nM), which can be assessed via radioligand displacement assays using H-SR141716A . In vivo ulcerogenic activity should be evaluated using rat models (e.g., NSAID-induced gastric lesions) to balance efficacy and safety .

Q. Q4. How do substituents on the pyrazole ring influence bioactivity?

Answer: Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position enhance receptor binding affinity, while methoxy groups at the 1-phenyl ring improve solubility and metabolic stability. For instance, replacing 4-Cl with 4-OCH in CB1 ligands reduces logP by ~0.5 units, altering blood-brain barrier permeability. Structure-activity relationship (SAR) studies should combine docking simulations (e.g., using AutoDock Vina) with in vitro functional assays (cAMP modulation) .

Advanced Analytical and Structural Challenges

Q. Q5. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

Answer: Discrepancies in H-NMR signals (e.g., aromatic proton splitting) often arise from tautomerism or solvent effects. Deuterated DMSO-d or CDCl can stabilize specific tautomers. For example, the -COOH proton typically appears as a broad singlet at δ 12–14 ppm in DMSO-d, while methylsulfanyl groups resonate at δ 2.5–3.0 ppm. Cross-validation with C-NMR (e.g., carbonyl carbons at δ 165–170 ppm) and 2D experiments (HSQC, HMBC) is essential .

Q. Q6. What computational methods aid in predicting the reactivity of this compound?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) can optimize geometries and predict reaction pathways. For instance, Fukui indices identify nucleophilic sites (e.g., the pyrazole N2 position), guiding functionalization strategies. Molecular dynamics simulations (50 ns trajectories) assess stability in physiological environments, such as interactions with serum albumin .

Contradictory Data and Troubleshooting

Q. Q7. How should researchers address discrepancies in biological activity across studies?

Answer: Variations in assay conditions (e.g., cell lines, agonist concentrations) often explain contradictions. For CB1 receptor studies, ensure consistent use of CHO-K1 cells expressing human CB1 and standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4). Normalize data to reference agonists (e.g., CP-55,940) and apply statistical validation (ANOVA with Tukey’s post hoc test, p < 0.05) .

Q. Q8. Why might synthetic yields vary significantly between batches?

Answer: Impurities in starting materials (e.g., hydrazine hydrate) or moisture-sensitive intermediates (e.g., acid chlorides) are common culprits. Implement strict anhydrous conditions (Schlenk line) and monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent). For low-yielding steps (e.g., <35% in amide couplings), optimize stoichiometry (1.2 eq. coupling reagent) or switch to microwave-assisted synthesis (60°C, 30 min) .

Advanced Applications and Derivatives

Q. Q9. How can this compound be derivatized for targeted drug delivery?

Answer: Conjugate the carboxylic acid with PEGylated amines (e.g., HN-PEG-OMe) via EDC/NHS chemistry to enhance solubility. Alternatively, biotinylation (biotin hydrazide, DMF, 50°C) enables avidin-based targeting. Validate conjugates using MALDI-TOF MS and in vitro uptake assays (e.g., fluorescence labeling in HeLa cells) .

Q. Q10. What role does this compound play in metallodrug design?

Answer: The pyrazole-carboxylate moiety chelates transition metals (e.g., Cu, Pt), forming complexes with antitumor activity. Synthesize Cu(II) complexes by refluxing the ligand with CuCl·2HO in methanol (1:2 molar ratio). Characterize via UV-Vis (d-d transitions at 600–700 nm) and evaluate cytotoxicity against MCF-7 cells (MTT assay, IC < 10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.